N-[(E)-(4-bromo-3-nitrophenyl)methylidene]naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines It features a brominated nitrophenyl group and a naphthyl group connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-bromo-3-nitrobenzaldehyde would react with 2-naphthylamine under acidic or basic conditions to form the desired imine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include nitroso or hydroxylamine derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
Medicine
Compounds with similar structures are often investigated for their potential therapeutic properties, including antimicrobial or anticancer activities.
Industry
In the industrial sector, such compounds might be used in the development of dyes, pigments, or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, altering their activity. The nitro and bromine groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(PHENYL)METHANIMINE
- (E)-1-(4-CHLORO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE
- (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-1-YL)METHANIMINE
Uniqueness
The presence of both a brominated nitrophenyl group and a naphthyl group in (E)-1-(4-BROMO-3-NITROPHENYL)-N-(NAPHTHALEN-2-YL)METHANIMINE may confer unique chemical properties, such as specific reactivity patterns or binding affinities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H11BrN2O2 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H11BrN2O2/c18-16-8-5-12(9-17(16)20(21)22)11-19-15-7-6-13-3-1-2-4-14(13)10-15/h1-11H |
InChI Key |
RJDUYHJBVARSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.